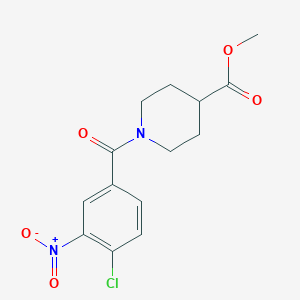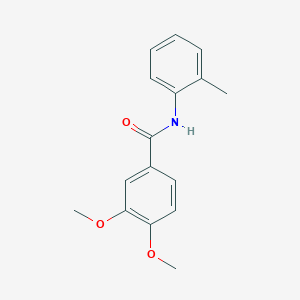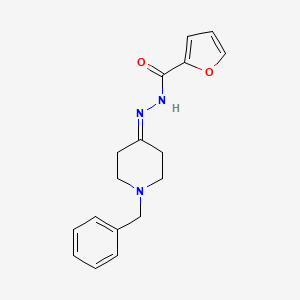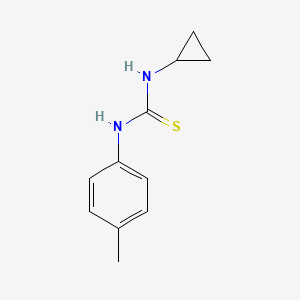
N-cyclopropyl-N'-(4-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(4-methylphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPTU, and it is a white crystalline powder that is soluble in organic solvents like methanol, ethanol, and chloroform. CPTU is a thiourea derivative that has a cyclopropyl group and a methylphenyl group attached to the nitrogen atom.
Mécanisme D'action
The mechanism of action of CPTU is not fully understood, but it is believed to involve the regulation of various plant hormones like auxins, cytokinins, and gibberellins. CPTU is also known to activate various stress-responsive genes in plants, which enhances their resistance to environmental stressors.
Biochemical and Physiological Effects:
CPTU has been shown to have various biochemical and physiological effects on plants. It increases the chlorophyll content of leaves, which enhances the photosynthetic activity of plants. CPTU also increases the activity of antioxidant enzymes like superoxide dismutase and catalase, which protects plants from oxidative stress. Additionally, CPTU enhances the uptake of nutrients like nitrogen, phosphorus, and potassium by plants.
Avantages Et Limitations Des Expériences En Laboratoire
CPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, CPTU has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It is also relatively expensive compared to other plant growth regulators.
Orientations Futures
There are several future directions for the study of CPTU. One potential direction is to investigate the molecular mechanism of CPTU action in plants. This could involve the identification and characterization of the target proteins that are regulated by CPTU. Another future direction is to explore the potential applications of CPTU in other fields like medicine and biotechnology. CPTU has been shown to have some anti-cancer properties, and it could be developed as a potential anti-cancer drug. Additionally, CPTU could be used as a biocatalyst in various synthetic reactions due to its thiourea functional group.
Méthodes De Synthèse
The synthesis of CPTU involves the reaction of cyclopropyl isocyanate with 4-methylphenylthiocyanate in the presence of a base like sodium hydroxide. The reaction takes place at room temperature, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
CPTU has been extensively studied for its potential applications in various fields. One of the significant applications of CPTU is in the field of agriculture, where it is used as a plant growth regulator. CPTU has been shown to increase the yield of crops like rice, wheat, and maize. It also enhances the resistance of plants to various environmental stressors like drought, salinity, and extreme temperatures.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-2-4-9(5-3-8)12-11(14)13-10-6-7-10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGAJTVSMALKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(4-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)
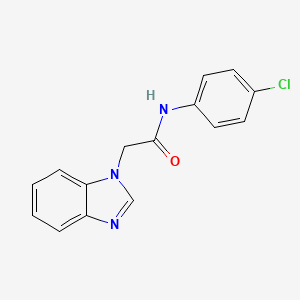
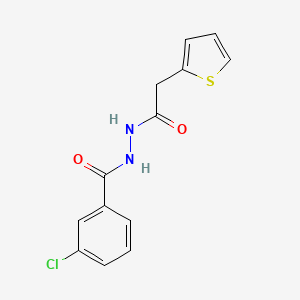
![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)
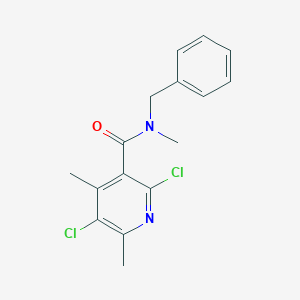
![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
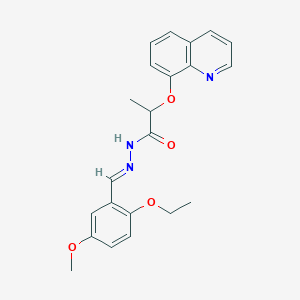

![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
